2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile
Overview
Description
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile is a chemical compound with the molecular formula C10H7F2N3. It is characterized by the presence of a difluoromethyl group attached to a benzodiazole ring, which is further connected to an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile typically involves the difluoromethylation of benzodiazole derivatives. One common method is the reaction of aniline precursors with difluoromethylating agents to form the corresponding diazonium salts, which are then converted to the target compound through a series of steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Drug Discovery: The compound serves as a building block for synthesizing new drug candidates.
Organic Synthesis: It is employed in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1-(difluoromethyl)-1H-1,3-benzodiazole: Lacks the acetonitrile group, which may affect its reactivity and applications.
2-(trifluoromethyl)-1H-1,3-benzodiazole:
1-(difluoromethyl)-2-nitrobenzene: Has a nitro group instead of a benzodiazole ring, resulting in different reactivity and applications.
Uniqueness
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile is unique due to the presence of both the difluoromethyl and acetonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[1-(difluoromethyl)benzimidazol-2-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3/c11-10(12)15-8-4-2-1-3-7(8)14-9(15)5-6-13/h1-4,10H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOCJOKXQLDZAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228510 | |
Record name | 1-(Difluoromethyl)-1H-benzimidazole-2-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-81-5 | |
Record name | 1-(Difluoromethyl)-1H-benzimidazole-2-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929975-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Difluoromethyl)-1H-benzimidazole-2-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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